molecular formula C6H8N2O3 B6617985 3-(methoxymethyl)-1,2-oxazole-5-carboxamide CAS No. 1803594-02-6

3-(methoxymethyl)-1,2-oxazole-5-carboxamide

Cat. No.: B6617985
CAS No.: 1803594-02-6
M. Wt: 156.14 g/mol
InChI Key: HGCZYKRXZMYDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)-1,2-oxazole-5-carboxamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the methoxymethyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable nitrile and an aldehyde, the oxazole ring can be formed through a cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the carboxamide group.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a variety of functional groups depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethyl)-1,2-oxazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to proteins and other biomolecules. The methoxymethyl group can enhance the compound’s solubility and bioavailability, while the carboxamide group can form additional hydrogen bonds, stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives, such as 1,2-oxazole-5-carboxamide and 3-methyl-1,2-oxazole-5-carboxamide. These compounds share the oxazole ring structure but differ in their substituents, which can significantly impact their chemical properties and applications .

Uniqueness

What sets 3-(methoxymethyl)-1,2-oxazole-5-carboxamide apart is the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications, particularly in medicinal chemistry where specific interactions with biological targets are crucial.

Properties

IUPAC Name

3-(methoxymethyl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-10-3-4-2-5(6(7)9)11-8-4/h2H,3H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCZYKRXZMYDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.